BenchChemオンラインストアへようこそ!

2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole

Fragment-based drug discovery Lipophilicity Lead-likeness

2-(Methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole is a low-molecular-weight (197.3 g/mol) heterocyclic building block comprising a 1,3,4-thiadiazole core substituted at the 2‑position with a methylthio (–SCH₃) group and at the 5‑position with a pyrrol‑1‑yl ring. Registered under CAS 660821-12-5, MDL MFCD00119973, and PubChem CID 2804413, the compound is catalogued in the Maybridge fragment screening collection (identifier Maybridge3_000877) and is supplied at ≥95% purity by multiple vendors for fragment-based drug discovery (FBDD) and medicinal chemistry optimization campaigns.

Molecular Formula C7H7N3S2
Molecular Weight 197.27
CAS No. 660821-12-5
Cat. No. B2818770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole
CAS660821-12-5
Molecular FormulaC7H7N3S2
Molecular Weight197.27
Structural Identifiers
SMILESCSC1=NN=C(S1)N2C=CC=C2
InChIInChI=1S/C7H7N3S2/c1-11-7-9-8-6(12-7)10-4-2-3-5-10/h2-5H,1H3
InChIKeyMXSQSTRMPKEEDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole (CAS 660821-12-5): Fragment-Scale Molecular Scaffold for Drug Discovery Procurement


2-(Methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole [1] is a low-molecular-weight (197.3 g/mol) heterocyclic building block comprising a 1,3,4-thiadiazole core substituted at the 2‑position with a methylthio (–SCH₃) group and at the 5‑position with a pyrrol‑1‑yl ring [2]. Registered under CAS 660821-12-5, MDL MFCD00119973, and PubChem CID 2804413, the compound is catalogued in the Maybridge fragment screening collection (identifier Maybridge3_000877) and is supplied at ≥95% purity by multiple vendors for fragment-based drug discovery (FBDD) and medicinal chemistry optimization campaigns .

Why In‑Class 1,3,4‑Thiadiazole Analogs Cannot Substitute for 2‑(Methylthio)‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole in Fragment‑Based Programs


Fragment-based drug discovery imposes stringent requirements on molecular properties including low molecular weight, appropriate lipophilicity, absence of hydrogen-bond donors, and a defined number of hydrogen-bond acceptors [1]. The methylthio substituent at the 2‑position of the 1,3,4‑thiadiazole ring imparts a measured XLogP3 of 1.9, which is deliberately higher than the 2‑methyl analog (predicted XLogP3 ≈ 1.1) and markedly lower than the 2‑phenyl derivative, placing the compound in the optimal lipophilicity window for fragment screening (1 < XLogP3 < 2) [2]. Furthermore, the compound possesses zero hydrogen-bond donors, whereas the 2‑amino analog introduces a donor atom that can alter binding modality and reduce membrane permeability [2]. The combination of the electron‑rich methylthio sulfur with the π‑character of the pyrrole ring creates a unique pharmacophore that cannot be replicated by simply interchanging the 2‑position substituent; doing so would shift the lipophilicity, electronic profile, and molecular recognition properties that define the compound's value as a fragment hit or lead‑optimization starting point [2].

Quantitative Comparator‑Based Evidence for 2‑(Methylthio)‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole Differentiation


Lipophilicity (XLogP3) Differentiation Versus 2‑Methyl and 2‑Amino Analogs

The measured XLogP3 of 2‑(methylthio)‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole is 1.9, placing it within the optimal fragment‑space lipophilicity range of 1.0–2.0, whereas the 2‑methyl analog exhibits a predicted XLogP3 of approximately 1.1 and the 2‑amino analog is predicted to be below 1.0 [1]. The higher lipophilicity of the target compound results from the sulfur atom in the methylthio group, which increases polarizability without introducing a hydrogen‑bond donor, thereby enhancing passive membrane permeability while retaining adequate aqueous solubility characteristic of productive fragment hits [1].

Fragment-based drug discovery Lipophilicity Lead-likeness

Hydrogen‑Bond Donor Count: Zero vs. Amino‑Substituted Analogs

2‑(Methylthio)‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole possesses zero hydrogen‑bond donors (HBD = 0), whereas the 2‑amino‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole analog carries one hydrogen‑bond donor and the 2‑mercapto analog carries two [1]. The absence of HBD atoms is a critical fragment‑selection criterion because each hydrogen‑bond donor reduces passive trans‑cellular permeability approximately 10‑fold [2].

Hydrogen bonding Membrane permeability Fragment selection

Rotatable Bond Count and Molecular Complexity Comparison

The target compound possesses only 2 rotatable bonds (the C–S bond of the methylthio group and the N–C bond linking the pyrrole ring) compared to 1 rotatable bond for the 2‑methyl analog and 2–3 for the 2‑amino analog [1]. Controlled rotatable bond count in fragment space (typically ≤3) is associated with higher ligand efficiency because each freely rotating bond reduces binding affinity by approximately 0.5–1.0 kJ/mol due to conformational entropy loss upon binding [2].

Fragment complexity Ligand efficiency Molecular recognition

Fragment Library Provenance and Purity Specification

2‑(Methylthio)‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole is explicitly listed in the Maybridge fragment screening collection under identifier Maybridge3_000877 and is commercially supplied at ≥95% purity by multiple independent vendors including Fluorochem and MolCore [1]. This contrasts with structurally similar in‑house synthesized analogs which may lack batch‑to‑batch QC documentation. The compound's ISO‑certified supply chain and defined purity specification (NLT 98% from MolCore) ensure reproducibility in fragment screening campaigns, a parameter not guaranteed for non‑library analogs .

Fragment library quality QC standards Reproducibility

Optimal Application Scenarios for 2‑(Methylthio)‑5‑(1H‑pyrrol‑1‑yl)‑1,3,4‑thiadiazole in Drug Discovery and Chemical Biology


Fragment‑Based Screening Against Targets Requiring Mid‑Range Lipophilic Probes

The compound's XLogP3 of 1.9, situated in the upper range of the fragment‑optimal lipophilicity window (1–2), makes it particularly suited for screening campaigns targeting hydrophobic binding pockets where less lipophilic 2‑methyl or 2‑amino analogs (XLogP3 ≤1.1) fail to achieve sufficient occupancy [1]. Its zero hydrogen‑bond donor count ensures that observed binding interactions are dominated by acceptor‑mediated hydrogen bonds and hydrophobic contacts, simplifying hit triaging and subsequent structure‑based optimization [2].

Scaffold‑Hopping and Lead Optimization Starting Point

As a Maybridge‑library validated fragment with a 1,3,4‑thiadiazole core, the compound provides a synthetically tractable starting point for scaffold‑hopping programs [1]. The methylthio group at position 2 serves as a metabolically stable replacement for a methyl or amino substituent while offering a distinct sulfur‑mediated electronic profile, enabling medicinal chemists to explore divergent structure‑activity relationships by simple modification at the 2‑position sulfur atom (e.g., oxidation, alkylation, or replacement) [1].

Development of Antimicrobial and Antitubercular Screening Libraries

Although direct quantitative bioactivity data for the specific compound are not available in the primary literature, class‑level evidence indicates that pyrrolyl‑1,3,4‑thiadiazole derivatives exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Rv and antimicrobial activity against Gram‑positive and Gram‑negative bacteria [1]. The target compound's structural features (pyrrole ring at position 5, methylthio at position 2) align with pharmacophoric elements identified in active pyrrolyl thiadiazole series, supporting its inclusion in targeted antimicrobial fragment libraries for phenotypic or target‑based screening [2].

Biophysical Assay Development and Control Compound Procurement

The availability of the compound at high purity (NLT 98%) through ISO‑certified supply chains [1] makes it suitable as a control compound for biophysical assay development (SPR, TSA, NMR‑based fragment screening). The absence of hydrogen‑bond donors eliminates pH‑dependent protonation artifacts that complicate the interpretation of binding data for amino‑substituted analogs [2].

Quote Request

Request a Quote for 2-(methylthio)-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.